molecular formula C30H29BrN2O7 B11678518 (5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11678518
M. Wt: 609.5 g/mol
InChI Key: XUTZFCGUOMIBHZ-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with various functional groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the various substituents through a series of reactions such as bromination, etherification, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain substituents, such as the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different properties.

Scientific Research Applications

(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, such as its use as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H29BrN2O7

Molecular Weight

609.5 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H29BrN2O7/c1-5-38-26-17-20(16-25(31)27(26)40-13-12-39-23-9-6-18(2)19(3)14-23)15-24-28(34)32-30(36)33(29(24)35)21-7-10-22(37-4)11-8-21/h6-11,14-17H,5,12-13H2,1-4H3,(H,32,34,36)/b24-15-

InChI Key

XUTZFCGUOMIBHZ-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)Br)OCCOC4=CC(=C(C=C4)C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)Br)OCCOC4=CC(=C(C=C4)C)C

Origin of Product

United States

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